molecular formula C17H9Cl2FN4O2 B1674777 Letrazuril CAS No. 103337-74-2

Letrazuril

Katalognummer: B1674777
CAS-Nummer: 103337-74-2
Molekulargewicht: 391.2 g/mol
InChI-Schlüssel: XQKYUBTUOHHNDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Phase I Study in AIDS-Related Cryptosporidiosis

A significant study conducted on letrazuril involved HIV-positive patients suffering from cryptosporidiosis. This open-label trial aimed to assess the safety and clinical effectiveness of this compound in treating this condition. Key findings included:

  • Participants : Sixteen HIV-positive patients with symptomatic intestinal cryptosporidiosis.
  • Dosage : Patients received escalating doses of this compound (50 to 100 mg daily) over a period of six weeks.
  • Outcomes :
    • Response Rate : Fifty percent of participants exhibited a major response characterized by symptomatic improvement and eradication of Cryptosporidium oocysts from stool samples.
    • Minor Response : Two patients showed symptomatic improvement but continued to excrete oocysts.
    • No Response : Seven patients did not respond to treatment.
    • Adverse Effects : Transient drug-related rashes were noted in some cases, but no serious toxicities were observed .

Comparative Efficacy Study

In another study comparing this compound with other treatments for AIDS-related cryptosporidial diarrhea, it was found that:

  • Efficacy : this compound was associated with a clinical response in about 40% of patients treated, with cessation of oocyst excretion in approximately 70% of cases.
  • Comparison with Other Drugs : In contrast, paromomycin showed a complete resolution of diarrhea in 60% of treated patients but did not eliminate the infection entirely. Azithromycin was ineffective .

Summary of Research Findings

Study TypePopulationDosageMajor Response (%)Minor Response (%)No Response (%)Adverse Effects
Phase I TrialHIV-positive patients with cryptosporidiosis50-100 mg daily50% (7/14)14% (2/14)50% (7/14)Transient rashes noted
Comparative Efficacy StudyAIDS patients with chronic diarrhea150-200 mg daily40% improvement; 70% cessation of oocyst excretionN/AN/ANo major toxicities reported

Wirkmechanismus

Der genaue Wirkmechanismus von Letrazuril ist nicht vollständig geklärt. Es wird vermutet, dass es intrazelluläre Parasiten angreift, indem es in deren Stoffwechselwege eingreift. Die molekularen Zielstrukturen und die in seine Wirkungen involvierten Signalwege werden noch untersucht .

Biochemische Analyse

Biochemical Properties

Letrazuril interacts with various enzymes, proteins, and other biomolecules in the body. The specific biochemical reactions involving this compound are not fully annotated .

Cellular Effects

This compound has shown potential in treating AIDS-related cryptosporidial diarrhea . It has been shown in an animal model to prevent infections by organisms closely related to the intracellular parasite Cryptosporidium . Treated patients develop temporary drug-related side-effects including abnormal liver function tests and skin rashes .

Molecular Mechanism

It is known that this compound has been used in trials studying the treatment of HIV Infections and Cryptosporidiosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific details about threshold effects, toxic or adverse effects at high doses are not fully documented .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not fully documented .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, are not fully documented .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not fully documented .

Analyse Chemischer Reaktionen

Letrazuril durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

    Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chlor- und Fluoratome. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .

Vergleich Mit ähnlichen Verbindungen

Letrazuril ähnelt anderen Verbindungen der Diphenylacetonitril-Klasse, wie z. B. Diclazuril. This compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die einen Triazinring und das Vorhandensein von Chlor- und Fluoratomen umfasst. Diese einzigartige Struktur könnte zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beitragen .

Ähnliche Verbindungen:

  • Diclazuril
  • Toltrazuril
  • Clazuril

Biologische Aktivität

Letrazuril is a thiazolide compound primarily investigated for its potential therapeutic effects against parasitic infections, particularly those caused by Cryptosporidium. This compound has garnered attention due to its unique mechanism of action and its efficacy in treating conditions associated with immunocompromised patients, such as those with AIDS.

This compound exhibits its biological activity through the inhibition of key metabolic pathways in Cryptosporidium species. It is believed to interfere with protein disulfide isomerase, an enzyme crucial for maintaining protein structure and function within the parasite. This disruption leads to impaired metabolic activity and ultimately affects the parasite's ability to proliferate and survive in the host .

Phase I Study

A notable Phase I study conducted on AIDS patients with cryptosporidiosis evaluated the safety and efficacy of this compound. The study involved 16 HIV-positive participants who received escalating doses of this compound (50-100 mg daily) for six weeks. The results indicated that 50% of the patients experienced symptomatic improvement, with five achieving complete eradication of Cryptosporidium oocysts from their stool .

Outcome Number of Patients Percentage
Major response (symptomatic improvement + eradication)533%
Minor response (improvement but persistence of oocysts)213%
No response754%

Pilot Studies

Further pilot studies assessed this compound's efficacy alongside other drugs like azithromycin and paromomycin. In these studies, this compound was administered at doses of 150-200 mg daily, resulting in a 40% improvement in symptoms and cessation of oocyst excretion in 70% of patients. However, biopsies continued to show positive results for Cryptosporidium despite symptomatic relief .

Summary of Clinical Findings

The following table summarizes key findings from various studies:

Study Type Population Dosage Major Findings
Phase I StudyAIDS patients50-100 mg/day50% improvement; eradication in 33%
Pilot StudyAIDS patients150-200 mg/day40% symptomatic improvement; 70% cessation of oocysts

Safety Profile

The safety profile of this compound appears favorable based on clinical trials. Most studies reported no serious dose-related toxicities, although some participants experienced transient rashes . This suggests that while further investigation is warranted, this compound may be a viable option for treating cryptosporidiosis in immunocompromised individuals.

Case Studies

Several case studies have documented individual patient responses to this compound treatment. One case involved a patient who exhibited significant improvement in gastrointestinal symptoms after initiating therapy with this compound, highlighting its potential as an effective treatment option in clinical practice.

Eigenschaften

IUPAC Name

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN4O2/c18-13-5-11(24-17(26)23-15(25)8-22-24)6-14(19)16(13)12(7-21)9-1-3-10(20)4-2-9/h1-6,8,12H,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKYUBTUOHHNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869392
Record name [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103337-74-2
Record name Letrazuril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103337742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Letrazuril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12663
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LETRAZURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8736VCB22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Letrazuril
Reactant of Route 2
Letrazuril
Reactant of Route 3
Letrazuril
Reactant of Route 4
Letrazuril
Reactant of Route 5
Letrazuril
Reactant of Route 6
Letrazuril
Customer
Q & A

Q1: What is the mechanism of action of Letrazuril against Cryptosporidium?

A1: While the provided research highlights this compound's potential against Cryptosporidium, its exact mechanism of action against this parasite remains unclear [, , ]. Further research is needed to elucidate the specific pathways targeted by this compound in Cryptosporidium.

Q2: What are the potential side effects of this compound observed in clinical studies?

A2: One of the most common side effects observed in clinical trials of this compound is a transient skin rash, which typically resolves upon discontinuation of the drug [, ].

Q3: Apart from Cryptosporidium, what other applications does this compound have in veterinary medicine?

A3: this compound has demonstrated potential in treating equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona []. Studies suggest that this compound, as a triazine-based anticoccidial agent, can be effective in both treating and preventing S. neurona infections in horses.

Q4: What are the limitations of the existing research on this compound in treating cryptosporidiosis?

A4: Current research on this compound for cryptosporidiosis, particularly in AIDS patients, is limited by several factors:

  • Small Sample Sizes: Many studies involve a small number of patients, making it difficult to draw definitive conclusions about efficacy and generalizability to larger populations [, , ].
  • Open-Label Design: Several studies lack blinding or a placebo control group, which can introduce bias and limit the strength of the findings [, , ].
  • Short Follow-up Periods: Some studies have limited follow-up durations, making it difficult to assess the long-term efficacy of this compound and the potential for relapse [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.